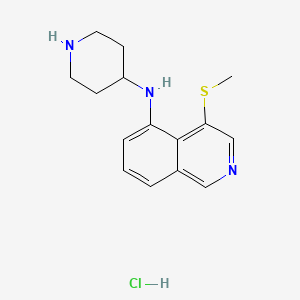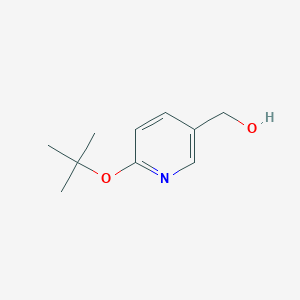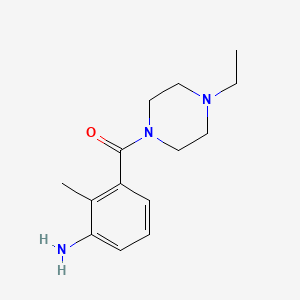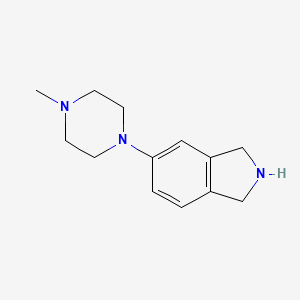
3-Nitro-6-phenoxy-pyridin-2-yl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-6-phenoxy-pyridin-2-yl-amine: is an organic compound that belongs to the class of nitroanilines It is characterized by a nitro group (-NO2) at the third position, a phenoxy group (-OPh) at the sixth position, and an amine group (-NH2) at the second position of a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-6-phenoxy-pyridin-2-yl-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 6-phenoxy-pyridin-2-ylamine. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in 3-Nitro-6-phenoxy-pyridin-2-yl-amine can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield 3-amino-6-phenoxy-pyridin-2-ylamine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 3-Amino-6-phenoxy-pyridin-2-ylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Nitro-6-phenoxy-pyridin-2-yl-amine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may also be used in the development of new bioactive molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development. It can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Nitro-6-phenoxy-pyridin-2-yl-amine and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
- 3-Nitro-4-phenoxy-pyridin-2-ylamine
- 3-Nitro-5-phenoxy-pyridin-2-ylamine
- 3-Nitro-6-phenyl-pyridin-2-ylamine
Comparison: 3-Nitro-6-phenoxy-pyridin-2-yl-amine is unique due to the specific positioning of the nitro and phenoxy groups on the pyridine ring. This unique arrangement can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the position of the nitro group can affect the compound’s ability to undergo reduction reactions, while the phenoxy group can impact its solubility and interaction with biological targets.
Propiedades
Fórmula molecular |
C11H9N3O3 |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
3-nitro-6-phenoxypyridin-2-amine |
InChI |
InChI=1S/C11H9N3O3/c12-11-9(14(15)16)6-7-10(13-11)17-8-4-2-1-3-5-8/h1-7H,(H2,12,13) |
Clave InChI |
ODOLDBUWAARQFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=NC(=C(C=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![11-Ethyl-7-methylspiro[5,5]undec-8-en-1-one](/img/structure/B8607899.png)





![benzyl allyl[2-(hydroxyimino)ethyl]carbamate](/img/structure/B8607952.png)





![1-Boc-4-[(2-Bromopyridin-3-yl)hydroxymethyl]piperidine](/img/structure/B8607986.png)
![6-Bromohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B8607993.png)
